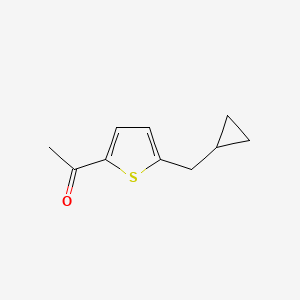

1-(5-(Cyclopropylmethyl)thiophen-2-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-(Cyclopropylmethyl)thiophen-2-yl)ethan-1-one is a chemical compound that belongs to the class of ketones. It is also referred to as CPME or Cyclopropylmethyl Ketone. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Applications De Recherche Scientifique

Cyclopropacycloheptathiophenes and Thiols: Spectroscopic and Mechanistic Studies

Cyclopropacycloheptathiophenes undergo interesting rearrangements with dithiols, leading to the formation of benzo[b]thiophenes under certain conditions. This unexpected reaction pathway, supported by X-ray analysis and deuterium labeling experiments, suggests potential applications in the synthesis of novel thiophene-based molecules with unique structural features (Hanquet, Guilard, & Dusausoy, 1985).

Regioselective Insertion into the C–S Bond

The completely regioselective 1,2- or 1,5-insertion of Ru into the C–S bond of thiophenes, yielding new thiaruthenacycles, highlights a methodology for functionalizing thiophenes in a precise manner. This approach could be utilized in the development of thiophene-based compounds for various applications, emphasizing the compound's potential in organometallic chemistry and catalysis (Planas, Hirano, & Komiya, 1999).

Photoinduced Direct Oxidative Annulation

A study on the photoinduced direct oxidative annulation of thiophene derivatives presents a pathway to access highly functionalized polyheterocyclic compounds. This method, which does not require transition metals or oxidants, opens up new avenues for synthesizing complex thiophene-based molecules with potential applications in materials science and pharmaceuticals (Zhang et al., 2017).

Synthesis of Light Emitting Polymers

The synthesis of polymers containing thiophene units and their application in the development of polymeric light-emitting diodes (PLEDs) demonstrate the compound's potential in electronics and photonics. This research highlights the versatility of thiophene derivatives in creating materials with desirable optical properties (Aydın & Kaya, 2012).

Anticancer Agents

Thiophene derivatives have shown promise as anticancer agents, with specific compounds demonstrating significant activity against breast cancer cell lines. This suggests potential applications of thiophene-based compounds in medicinal chemistry, particularly in the design of new therapeutic agents (Mahmoud et al., 2021).

Propriétés

IUPAC Name |

1-[5-(cyclopropylmethyl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-7(11)10-5-4-9(12-10)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUSSPLRVWBRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Cyclopropylmethyl)thiophen-2-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)

![N-(2-furylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B2666135.png)

![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2666139.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)

![methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2666145.png)

![6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666151.png)